N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide
Overview
Description
N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide: is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methoxy group and a hydroxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Various nucleophiles such as amines, thiols, or alcohols under mild to moderate conditions.
Major Products:
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines, alcohols
Substitution: N-substituted sulfonamides
Scientific Research Applications
Chemistry: N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized for studying enzyme inhibition and protein interactions. It is also used in the development of biochemical assays.
Medicine: this compound has potential therapeutic applications due to its ability to inhibit certain enzymes. It is being investigated for its role in treating bacterial infections and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is also employed in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
- N-(2-hydroxyethyl)benzenesulfonamide
- N-(2-hydroxyethyl)-4-chlorobenzenesulfonamide
- N-(2-hydroxyethyl)-4-nitrobenzenesulfonamide
Comparison: N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide is unique due to the presence of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different solubility, stability, and interaction with biological targets, making it a valuable molecule for specific applications.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUDZXYVCKKXIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What is the primary target of compounds containing N-(2-hydroxyethyl)-4-methoxybenzenesulfonamide in neurons?
A1: Compounds containing this compound, like KN-93, primarily target the α-calcium–calmodulin-dependent protein kinase II (αCaMKII) in neurons. [, , , ]
Q2: How does inhibiting αCaMKII with these compounds affect neuronal activity?
A2: Inhibiting αCaMKII with compounds containing this compound can have several effects on neuronal activity, including:
- Modulating synaptic plasticity: In experimental Parkinson's disease models, KN-93 reversed alterations in corticostriatal synaptic plasticity. []
- Altering NMDA receptor function: These compounds can block the facilitating effect of clozapine on NMDA-induced currents in medial prefrontal cortex pyramidal cells. []
- Influencing dendritic spine plasticity: KN-93 suppressed RGD-induced actin reorganization and synapse remodeling, suggesting a role for CaMKII in integrin-mediated spine remodeling. []
- Affecting neurotrophin secretion: KN-93 inhibited depolarization-induced postsynaptic secretion of BDNF and NT-3, indicating CaMKII's role in this process. []
Q3: What specific molecular changes have been linked to αCaMKII inhibition by KN-93 in the context of Parkinson's disease?
A3: In a Parkinson's disease model, KN-93 normalized αCaMKII autophosphorylation levels and reversed the abnormal assembly and anchoring of the kinase to the NMDA receptor complex. This normalization was associated with improvements in both corticostriatal synaptic plasticity and motor behavior deficits. []
Q4: Does inhibiting CaMKII with these compounds affect dopamine receptor function?
A4: Research suggests that while CaMKII inhibition itself might not directly impact dopamine receptor function, it can influence dopamine-mediated processes. For example, in nucleus accumbens neurons, prolonged reduction of ATP-mediated responses induced by L-Glutamate was abolished by CaMKII inhibitors KN-62 and KN-93, indicating potential interactions between glutamate and nucleotide receptors. []
Q5: Besides neuroscience, are there other biological processes where this compound-containing compounds show activity?
A6: Yes, research indicates that CaMKII activation, potentially targetable by this compound-containing compounds, regulates omega-3 polyunsaturated fatty acid biosynthesis in rat skeletal muscle. This finding suggests a potential role for CaMKII in metabolic diseases and expands the potential applications of these compounds. []
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